3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide
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Overview
Description
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of 3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the reaction of indole-3-carboxaldehyde with active methylene compounds through a Knoevenagel condensation reaction, followed by N-acetylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can be used.
Scientific Research Applications
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3-(1-Acetyl-1H-indol-3-yl)-N-carbamoylprop-2-enamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Properties
CAS No. |
64532-59-8 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(1-acetylindol-3-yl)-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)17-8-10(6-7-13(19)16-14(15)20)11-4-2-3-5-12(11)17/h2-8H,1H3,(H3,15,16,19,20) |
InChI Key |
YQIDQOMPLAIGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)NC(=O)N |
Origin of Product |
United States |
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